molecular formula C18H17Cl2N3O4 B269550 4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide

4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide

Cat. No. B269550
M. Wt: 410.2 g/mol
InChI Key: UFWIITGBXPAPBT-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide, also known as DCB-H, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a hydrazide derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide. DCB-H has been shown to have potential applications in various fields of research, including cancer treatment, plant growth regulation, and as a tool for studying the mechanism of action of certain enzymes.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. 4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential applications in cancer treatment due to their ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide has been shown to have various biochemical and physiological effects. In cancer cells, 4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide has been shown to induce apoptosis and inhibit cell proliferation. In plant cells, 4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide has been shown to promote root growth and enhance the activity of certain enzymes involved in plant growth. 4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide has also been shown to inhibit the activity of HDACs, which are enzymes involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied and has been shown to have potential applications in various fields of research. However, there are also some limitations to the use of 4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide in lab experiments. It can be toxic in high concentrations and its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications and limitations.

Future Directions

There are many potential future directions for research on 4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide. One area of research could focus on its potential applications in cancer treatment. Further studies could investigate the mechanism of action of 4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide and its potential to induce apoptosis and inhibit cell proliferation in cancer cells. Another area of research could focus on its potential applications in plant growth regulation. Further studies could investigate the effects of 4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide on plant growth and the activity of enzymes involved in plant growth. Overall, 4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide has great potential for future research and could have significant applications in various fields of study.

Synthesis Methods

4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide can be synthesized through a multistep process involving the reaction of 2,4-D with various reagents. One common method involves the reaction of 2,4-D with hydrazine hydrate to form 2,4-dichlorophenoxyacetic acid hydrazide (2,4-DH). This intermediate is then reacted with 4-methyl-3-nitrobenzaldehyde to form 4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide. The final product is obtained through purification and isolation using various techniques such as column chromatography.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide has been extensively used in scientific research as a tool for studying the mechanism of action of certain enzymes. It has also been shown to have potential applications in cancer treatment and plant growth regulation. In cancer research, 4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In plant growth regulation, 4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide has been shown to promote root growth and enhance the activity of certain enzymes involved in plant growth.

properties

Product Name

4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide

Molecular Formula

C18H17Cl2N3O4

Molecular Weight

410.2 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[(E)-(4-methyl-3-nitrophenyl)methylideneamino]butanamide

InChI

InChI=1S/C18H17Cl2N3O4/c1-12-4-5-13(9-16(12)23(25)26)11-21-22-18(24)3-2-8-27-17-7-6-14(19)10-15(17)20/h4-7,9-11H,2-3,8H2,1H3,(H,22,24)/b21-11+

InChI Key

UFWIITGBXPAPBT-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

SMILES

CC1=C(C=C(C=C1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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